methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound featuring a chromen-2-one (coumarin) core substituted with multiple functional groups. The chromen-2-one scaffold is substituted at positions 3, 4, 6, and 7:
- Position 3: A methyl acetate group (CH3COO−).
- Position 4: A methyl group (CH3).
- Position 6: A chlorine atom (Cl).
- Position 7: An ethoxy linker connected to a 4-bromophenyl-2-oxo moiety (C6H4Br-CO-O−).
This compound’s structural complexity arises from the combination of halogenation (Cl, Br), ester functionalities, and the chromen-2-one backbone, which is known for its role in medicinal chemistry and agrochemical applications. The bromine atom at the para position of the phenyl ring enhances lipophilicity and may influence binding affinity in biological systems, while the chlorine at position 6 contributes to electronic effects on the aromatic system .
Synthetic routes typically involve multi-step protocols, including nucleophilic substitution for introducing the ethoxy group and esterification reactions. Analytical characterization relies on NMR spectroscopy, mass spectrometry, and X-ray crystallography (using programs like SHELXL ).
Properties
IUPAC Name |
methyl 2-[7-[2-(4-bromophenyl)-2-oxoethoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClO6/c1-11-14-7-16(23)19(28-10-17(24)12-3-5-13(22)6-4-12)9-18(14)29-21(26)15(11)8-20(25)27-2/h3-7,9H,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANHDEMTRRGXAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)Br)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a catalyst under controlled conditions. The resulting compound is characterized by various analytical techniques, including NMR and mass spectrometry, confirming its structure and purity.
Biological Activity
1. Antioxidant Activity
Research has indicated that this compound exhibits significant antioxidant properties. This activity is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Table 1: Antioxidant Activity Comparison
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Table 2: Anti-inflammatory Activity
Case Studies
Case Study 1: Cytotoxicity in Cancer Cells
A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.
Case Study 2: Neuroprotective Properties
Another research focused on the neuroprotective effects of the compound against neuronal cell death induced by oxidative stress. The findings suggested that the compound significantly reduced neuronal apoptosis, highlighting its potential for treating neurodegenerative diseases.
Comparison with Similar Compounds
Methyl 2-((6-Chloro-2-Oxo-4-Phenyl-2H-Chromen-7-Yl)Oxy)Propanoate
- Key Differences: Substituent at position 7: Propanoate ester instead of ethoxy-linked 4-bromophenyl-2-oxo group. Position 4: Phenyl group instead of methyl.
2-(7-Hydroxy-4-Methyl-2-Oxo-6-Palmitamido-2H-Chromen-3-Yl)Acetic Acid
- Key Differences :
- Position 6: Palmitamido (long alkyl chain) instead of chlorine.
- Position 7: Hydroxyl group instead of ethoxy-bromophenyl.
- Impact : The palmitamido group enhances lipophilicity, favoring membrane penetration, while the hydroxyl group enables hydrogen bonding .
Ethyl 3-{6-Chloro-7-[(3,5-Dimethylbenzyl)Oxy]-4-Methyl-2-Oxo-2H-Chromen-3-Yl}Propanoate
- Key Differences: Position 7: 3,5-Dimethylbenzyloxy group instead of 4-bromophenyl-2-oxoethoxy. Ester chain: Propanoate instead of acetate.
Halogenated Esters with Aromatic Moieties
Ethyl 2-(4-Bromo-2-Formyl-6-Methoxyphenoxy)Acetate
- Key Differences: Core structure: Phenoxyacetate instead of chromen-2-one. Substituents: Formyl and methoxy groups on the aromatic ring.
- Impact : The formyl group increases electrophilicity, enabling nucleophilic additions absent in the target compound .
Methyl 2-Bromo-2-(4-Chlorophenyl)Acetate
- Key Differences :
- Simpler structure: Lacks the chromen-2-one backbone.
- Halogenation: Bromine and chlorine on adjacent carbons.
- Impact : The absence of the chromen ring limits π-π interactions critical for biological activity .
Tabular Comparison of Key Compounds
| Compound Name | Core Structure | Position 6 | Position 7 Substituent | Unique Features |
|---|---|---|---|---|
| Target Compound | Chromen-2-one | Cl | 4-Bromophenyl-2-oxoethoxy | Bromine enhances lipophilicity |
| Methyl 2-((6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanoate | Chromen-2-one | Cl | Propanoate ester | Phenyl group for aromatic stacking |
| Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate | Phenoxyacetate | – | Formyl and methoxy | Electrophilic formyl group |
| Methyl 2-bromo-2-(4-chlorophenyl)acetate | Simple ester | – | Bromine and chlorine | Lacks chromen backbone |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate, and how can reaction conditions be optimized?
- Methodology:
- Core Synthesis: Begin with a substituted chromen-2-one scaffold. Introduce the 4-bromophenyl-2-oxoethoxy group via nucleophilic substitution under reflux in acetone or DMF, using potassium carbonate as a base (common for esterification/etherification) .
- Optimization: Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., ethanol vs. DMF) to control reaction rates. Use argon purging to prevent oxidation of sensitive intermediates .
- Purification: Recrystallize from ethyl acetate/hexane mixtures or employ column chromatography (silica gel, gradient elution with dichloromethane/methanol) to isolate the product in ≥95% purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques:
- NMR (1H/13C): Confirm substitution patterns (e.g., 4-bromophenyl proton signals at δ 7.6–8.0 ppm; chromen-2-one carbonyl at ~170 ppm in 13C NMR) .
- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., orientation of the chloro and methyl groups on the chromenone core) .
- IR Spectroscopy: Verify ester carbonyl stretches (~1740 cm⁻¹) and lactone C=O (~1680 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Screening Protocols:
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., MCF-7, IC50 determination) .
- Enzyme Inhibition: Test acetylcholinesterase (AChE) inhibition via Ellman’s method (IC50 values comparable to similar coumarins, e.g., 15–25 µM) .
- Antioxidant Activity: DPPH/ABTS radical scavenging assays (dose-dependent activity expected due to phenolic ether moieties) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Strategy:
- Substituent Variation: Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on bioactivity .
- Ester Hydrolysis: Convert the methyl ester to carboxylic acid (via saponification) and compare solubility/binding affinity in enzyme assays .
- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., H-bonding with AChE’s catalytic triad) .
Q. How should contradictory data in biological assays (e.g., high cytotoxicity but low enzyme inhibition) be resolved?
- Troubleshooting Steps:
- Assay Validation: Confirm cell line viability (e.g., check for mycoplasma contamination) and enzyme activity controls .
- Solubility Testing: Assess compound solubility in assay media (DMSO stock solutions ≤0.1% v/v to avoid solvent toxicity) .
- Off-Target Effects: Perform proteome-wide profiling (e.g., thermal shift assays) to identify non-specific interactions .
Q. What advanced techniques are recommended for studying the compound’s mechanism of action?
- Experimental Design:
- Surface Plasmon Resonance (SPR): Quantify binding kinetics to target proteins (e.g., COX-2, using immobilized enzyme chips) .
- Metabolomics: LC-MS-based profiling to track downstream metabolic changes in treated cells (e.g., altered arachidonic acid pathways) .
- In Vivo Models: Evaluate pharmacokinetics (Cmax, T½) in rodent studies after formulating the compound in PEG-400/saline .
Data Interpretation and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing and testing this compound?
- Best Practices:
- Detailed Protocols: Document reaction conditions (e.g., exact molar ratios, solvent grades) and purification steps .
- Batch Consistency: Validate multiple synthetic batches via HPLC purity checks (>95%) and comparative NMR .
- Collaborative Validation: Share samples with independent labs for cross-verification of biological activity (e.g., IC50 values within ±10% variance) .
Q. What computational tools are effective for predicting this compound’s physicochemical properties?
- Tools & Workflows:
- LogP Prediction: Use SwissADME or Molinspiration to estimate lipophilicity (critical for blood-brain barrier penetration) .
- Metabolic Stability: Simulate cytochrome P450 interactions with Schrödinger’s QikProp .
- Crystallinity Prediction: Mercury CSD software to assess crystallization propensity from molecular packing patterns .
Safety and Compliance
Q. What safety protocols are essential when handling this compound?
- Guidelines:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Waste Disposal: Collect organic waste separately and neutralize with activated charcoal before incineration .
- Acute Toxicity: Refer to SDS for LD50 data (estimated >500 mg/kg in rodents; handle with caution) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
